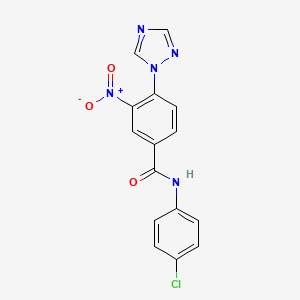

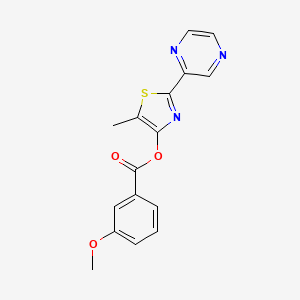

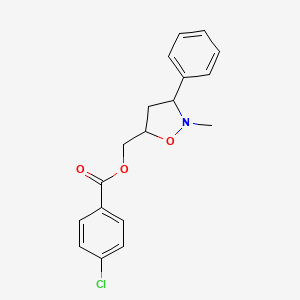

![molecular formula C8H12N2O4S2 B3127282 Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate CAS No. 338408-50-7](/img/structure/B3127282.png)

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate

説明

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate is a chemical compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms and two sulfur atoms .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide has been used as a starting material in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be quite complex. For example, one compound was found to be composed of two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions. In one study, the thiadiazole ring of ethyl [2-methyl-5-(1,2,3-thiadiazol-4-yl)]-3-furoate was split to form the corresponding sodium acetylene thiolate under the action of sodium ethylate in ethanol .科学的研究の応用

Antimicrobial and Antifungal Properties

Research has demonstrated that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate, exhibit significant antimicrobial and antifungal activities. Compounds synthesized from 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One particular compound, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzamide, was identified for its high antimicrobial activity, highlighting the potential for further studies in this area (Sych et al., 2019).

Drug Metabolism and Synthesis

In the realm of drug metabolism, the biaryl-bis-sulfonamide derivative known as LY451395, a potent potentiator of AMPA receptors, demonstrates the application of these compounds in studying drug metabolism through microbial-based biocatalytic systems. This approach facilitated the production of mammalian metabolites of LY451395 in quantities sufficient for structural characterization by nuclear magnetic resonance spectroscopy, thus aiding in the understanding of drug metabolism at a molecular level (Zmijewski et al., 2006).

Antiviral Activity

The synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, derived from a process starting with 4-chlorobenzoic acid, have revealed compounds with notable anti-tobacco mosaic virus activity. This demonstrates the potential of ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate derivatives in the development of antiviral agents, with specific compounds exhibiting promising bioactivity (Chen et al., 2010).

作用機序

While the exact mechanism of action of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate is not clear from the available literature, it’s known that thiadiazole derivatives have a wide range of biological properties such as antimicrobial, fungicidal, and others . These properties are often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the thiadiazole ring, which provides low toxicity and great in vivo stability .

将来の方向性

Thiadiazole derivatives, including Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate, have shown promising results in various fields, especially in medicinal chemistry due to their wide range of biological properties . Future research could focus on exploring their potential uses in other applications, improving their synthesis methods, and studying their mechanisms of action in more detail.

特性

IUPAC Name |

ethyl 2-(4-methylthiadiazol-5-yl)sulfonylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4S2/c1-4-14-7(11)6(3)16(12,13)8-5(2)9-10-15-8/h6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRLNAHTXUAMHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)S(=O)(=O)C1=C(N=NS1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

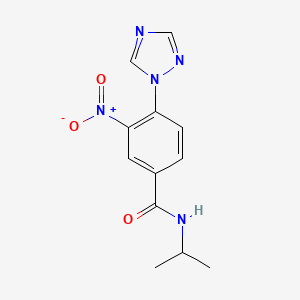

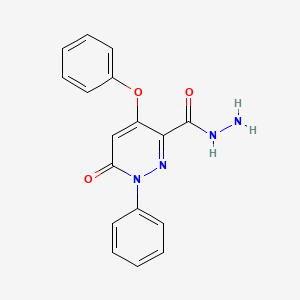

![N-(4-methoxyphenyl)-2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3127215.png)

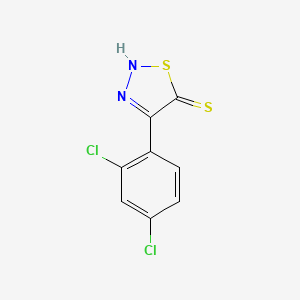

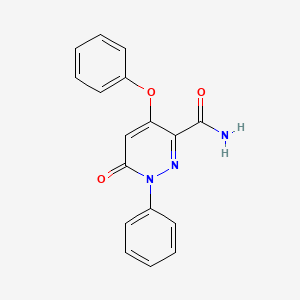

![N'-[2-(4-chlorophenoxy)ethanimidoyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B3127222.png)

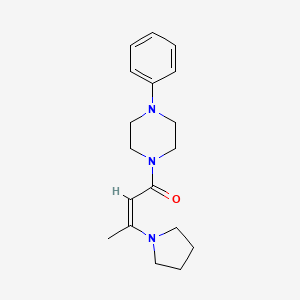

![4-methoxy-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B3127228.png)

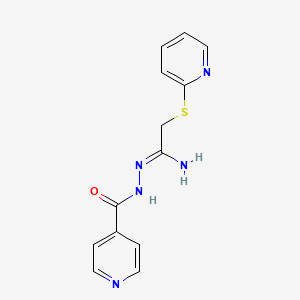

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}-2-pyridinecarboxamide](/img/structure/B3127241.png)

![methyl N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}carbamate](/img/structure/B3127249.png)